5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
The compound “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic molecule that features a pyrrolone core, substituted with various functional groups including an amino group, a phenylpropyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolyl Group: This step may involve the reaction of the pyrrolone intermediate with a thiazole derivative under conditions that promote nucleophilic substitution.
Addition of the Phenylpropyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Amination: The final step involves introducing the amino group, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolone core.
Substitution: The phenyl rings and the thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may serve as a building block for advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties.
Dye and Pigment Production: Its aromatic structure makes it suitable for use in dyes and pigments.
Mechanism of Action
The mechanism of action of “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole and pyrrolone moieties could play a role in binding to the target site, while the phenylpropyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-phenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-oxazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The unique combination of functional groups in “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” imparts distinct chemical and biological properties. The presence of both thiazole and pyrrolone rings, along with the phenylpropyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-imino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3OS/c23-21-20(22-24-18(15-27-22)17-11-5-2-6-12-17)19(26)14-25(21)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,15,23,26H,7,10,13-14H2 |
InChI Key |
GYQYCJWHRFXDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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